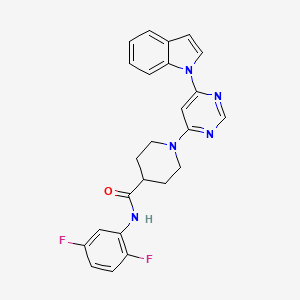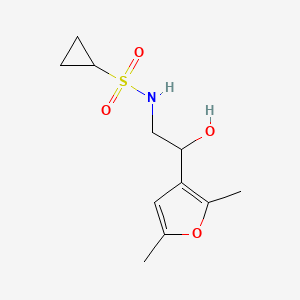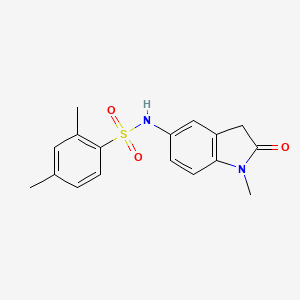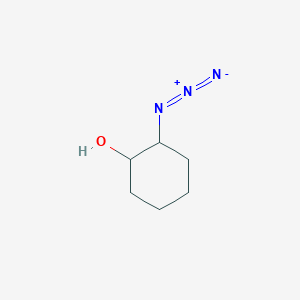
2-Azidocyclohexan-1-ol
Vue d'ensemble
Description
2-Azidocyclohexan-1-ol is a biochemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Azidocyclohexan-1-ol is defined by its molecular formula, C6H11N3O . Detailed structural analysis would typically involve techniques such as spectroscopy and quantum chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Azidocyclohexan-1-ol are not explicitly mentioned in the search results. Such properties are typically determined through various analytical techniques .Applications De Recherche Scientifique
Synthesis of Various Aminocyclitols
2-Azidocyclooct-3-en-1-ol, a compound related to 2-Azidocyclohexan-1-ol, has been utilized in the synthesis of various eight-membered ring aminocyclitols. This process involves epoxidation reactions and ring-opening reactions, leading to the synthesis of unique isomers and derivatives such as 2-Amino-4-chlorocyclooctanediol and aminocyclooctanetriols (Karavaizoglu & Salamci, 2020).
Molecular Recognition Applications
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, structurally similar to 2-Azidocyclohexan-1-ol, has been used as a chiral solvating agent for molecular recognition. This application includes the discrimination of isomers of various acids through NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).
Studies in Epoxidation Mechanisms
Research on the epoxidation of 2-cyclohexen-1-ol provides insights into the mechanism of epoxidation reactions involving compounds like 2-Azidocyclohexan-1-ol. This includes the analysis of transition structures and the effects of various factors on the epoxidation process (Freccero et al., 2000).
Research in Cycloaddition Reactions
2-Azidocyclohexan-1-ol and its derivatives are also relevant in studies of cycloaddition reactions, particularly in the synthesis of 1,2,3-Triazoles, which are significant in various industrial and pharmaceutical applications (Zeroual et al., 2017).
Activation of Allylic Alcohols
The activation of 2-cyclohexen-1-ol, closely related to 2-Azidocyclohexan-1-ol, through aluminium-catalysed transfer hydrogenation demonstrates the potential of such compounds in organic synthesis. This method facilitates the addition of nucleophiles to allylic alcohols (Black et al., 2005).
Antimalarial Activity Studies
Research on derivatives of 2-Azidocyclohexan-1-ol includes the synthesis of compounds like 2-amino-3-arylpropan-1-ols and their evaluation for antimalarial activity. This highlights the potential medicinal applications of these compounds (D’hooghe et al., 2011).
Applications in Peptide Synthesis
Compounds structurally related to 2-Azidocyclohexan-1-ol have been used in peptide synthesis, particularly in creating peptidotriazoles through copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides (Tornøe et al., 2002).
Synthesis of Biologically Active Compounds
The synthesis of azabicyclo[3.1.0]hexane-1-ols, which can be derived from compounds like 2-Azidocyclohexan-1-ol, provides a route for creating biologically active pharmacological products. These compounds are used for synthesizing products with potential medicinal applications (Jida et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2-azidocyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-9-8-5-3-1-2-4-6(5)10/h5-6,10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECSGTHYJAPXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N=[N+]=[N-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidocyclohexan-1-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2734378.png)


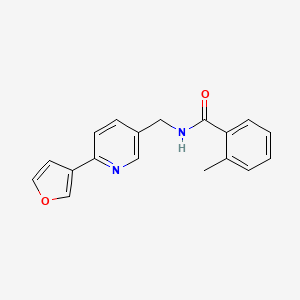
![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline](/img/structure/B2734384.png)



![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2734390.png)
![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)
